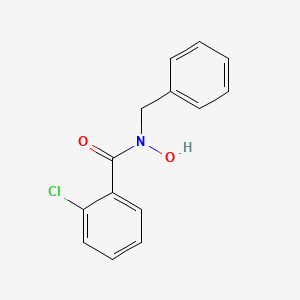

N-Benzyl-2-chloro-N-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

85407-73-4 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

N-benzyl-2-chloro-N-hydroxybenzamide |

InChI |

InChI=1S/C14H12ClNO2/c15-13-9-5-4-8-12(13)14(17)16(18)10-11-6-2-1-3-7-11/h1-9,18H,10H2 |

InChI Key |

FXUDELVSKRJNKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Benzyl 2 Chloro N Hydroxybenzamide

Design Principles for Precursor Synthesis

The successful synthesis of the target compound relies heavily on the quality and reactivity of its precursors: an activated form of 2-chlorobenzoic acid and N-benzylhydroxylamine.

The most common and reactive precursor for this synthesis is 2-chlorobenzoyl chloride. It is typically prepared by activating 2-chlorobenzoic acid. The primary method for this conversion is the reaction of the carboxylic acid with a chlorinating agent. Optimization of this step is crucial for achieving high yields and purity in the subsequent amidation reaction.

Key considerations for optimization include the choice of chlorinating agent, reaction temperature, and removal of byproducts. Thionyl chloride (SOCl₂) is widely used due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride is another highly effective reagent, often used for smaller-scale or more sensitive reactions, though it is more expensive. The reaction is typically performed in an inert solvent or neat, and careful temperature control is necessary to prevent side reactions. A patent for preparing amide derivatives highlights the industrial relevance of forming an acid halide from a carboxylic acid, which then reacts with an amine derivative. google.com

Table 1: Comparison of Chlorinating Agents for Benzoyl Chloride Synthesis

| Chlorinating Agent | Formula | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, neat or in inert solvent (e.g., Toluene) | Cost-effective, volatile byproducts (SO₂, HCl) | Can cause charring with sensitive substrates |

| Oxalyl Chloride | (COCl)₂ | Room temp. or mild heat, catalytic DMF | High reactivity, clean reaction | More expensive, toxic CO byproduct |

| Phosphorus Pentachloride | PCl₅ | Heat | Powerful chlorinating agent | Solid byproduct (POCl₃) requires separation |

The second key precursor is N-benzylhydroxylamine. This molecule provides both the benzyl (B1604629) group and the N-hydroxy functionality required for the final product. The synthesis of N-substituted hydroxylamines can be approached through several routes. A common method involves the nucleophilic substitution of a benzyl halide (e.g., benzyl bromide) with hydroxylamine (B1172632). Another approach is the controlled reduction of benzaldoxime (B1666162) using a suitable reducing agent like sodium cyanoborohydride.

Functionalization, in this context, refers to preparing the N-benzylhydroxylamine for the amidation reaction. This may involve using the free base or its hydrochloride salt, depending on the chosen coupling method. For certain multi-step syntheses, the hydroxyl group might be temporarily protected (e.g., as a benzyl or silyl (B83357) ether) to prevent unwanted side reactions, followed by a deprotection step after the amide bond is formed. researchgate.net

Table 2: Synthetic Routes for N-Benzylhydroxylamine

| Starting Material | Reagent(s) | General Conditions | Key Features |

|---|---|---|---|

| Benzyl Halide | Hydroxylamine (NH₂OH) | Basic conditions | Direct nucleophilic substitution |

| Benzaldoxime | NaBH₃CN or H₂/Catalyst | Controlled reduction | Avoids over-reduction to benzylamine (B48309) |

| Nitrosobenzene | Benzyl Grignard Reagent | Grignard reaction | Forms C-N bond directly |

Direct Amidation and N-Hydroxylation Approaches for N-Benzyl-2-chloro-N-hydroxybenzamide Formation

With the precursors in hand, the central challenge is the efficient formation of the amide linkage. This can be achieved through several distinct methodologies, each with its own set of advantages and optimization parameters.

Conventional methods for amide bond formation remain a cornerstone of organic synthesis. The most direct approach for synthesizing this compound is the Schotten-Baumann reaction, which involves acylating N-benzylhydroxylamine with 2-chlorobenzoyl chloride. eurjchem.com This reaction is typically performed in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) or in a single organic solvent with a tertiary amine base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.gov

Alternatively, the amide bond can be formed directly from 2-chlorobenzoic acid without first converting it to the acyl chloride. This requires the use of a coupling agent to activate the carboxylic acid. nih.gov Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net Another simple and mild method involves activating the carboxylic acid with ethyl chloroformate under neutral pH conditions. researchgate.net

Table 3: Comparison of Conventional Amidation Methods

| Method | Activating Agent | Typical Solvent | Temperature | Advantages | Common Issues |

|---|---|---|---|---|---|

| Schotten-Baumann | (as Acyl Chloride) | Dichloromethane / H₂O | 0 °C to RT | High reactivity, cost-effective | Acyl chloride is moisture-sensitive |

| Carbodiimide Coupling | EDC or DCC | Dichloromethane, DMF | 0 °C to RT | Mild conditions, high yields | Dicyclohexylurea (DCU) byproduct can be difficult to remove (with DCC) |

| Mixed Anhydride | Ethyl Chloroformate | Tetrahydrofuran (THF) | 0 °C | Good for sensitive substrates | Requires careful temperature control |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity by minimizing thermal decomposition. nih.gov

For the synthesis of this compound, a mixture of 2-chlorobenzoic acid and N-benzylhydroxylamine, along with a suitable coupling agent, could be subjected to microwave irradiation in a high-boiling-point polar solvent like dimethylformamide (DMF) or in a solvent-free setting. rsc.org Optimization of microwave protocols involves fine-tuning parameters such as irradiation power, temperature, and hold time. fip.org The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, making it an attractive method for improving synthetic efficiency. jocpr.com

Table 4: Illustrative Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4-12 hours | 5-20 minutes |

| Temperature | 80-100 °C (Oil Bath) | 100-120 °C (Internal) |

| Typical Yield | 65-80% | 75-95% |

| Energy Input | Indirect, slow | Direct, rapid, uniform |

| Side Products | Potential for thermal degradation | Often reduced due to short reaction time |

While direct coupling methods are effective, research into catalytic amide bond formation aims to develop more atom-economical and environmentally friendly processes. For related structures, metal catalysts have been shown to facilitate direct amidation reactions. For example, nickel(II) chloride (NiCl₂) has been successfully used as a catalyst for the direct amidation of various phenylacetic acids and benzylamine derivatives, demonstrating that substituent groups on the aromatic rings play a crucial role in reaction yields. nih.gov

Although a specific copper-catalyzed method for this compound is not widely documented, copper-catalyzed reactions like the Ullmann condensation are standard for forming carbon-nitrogen bonds in related aromatic systems. mdpi.com The development of a copper- or other transition-metal-catalyzed direct coupling between 2-chlorobenzoic acid and N-benzylhydroxylamine represents a potential area for future synthetic innovation. Such methods could offer milder reaction conditions and avoid the need for stoichiometric activating agents.

Table 5: Examples of Catalytic Systems for Amide Bond Formation

| Catalyst | Reactants | Reaction Type | Key Advantage |

|---|---|---|---|

| Nickel(II) Chloride (NiCl₂) | Carboxylic Acid + Amine | Direct Amidation | Avoids pre-activation of acid nih.gov |

| Ruthenium (Ru) Complexes | Alcohol + Amine | Dehydrogenative Coupling | Atom-economical, water is the only byproduct researchgate.net |

| Boron-based Catalysts | Carboxylic Acid + Amine | Direct Amidation | Metal-free alternative |

| Copper (Cu) Salts | Aryl Halide + Amine | Ullmann Condensation | Forms C-N bonds, relevant for precursor synthesis mdpi.com |

Strategies for Late-Stage N-Hydroxylation of the Amide Moiety

The direct conversion of a pre-formed N-benzyl-2-chloro-benzamide to its corresponding N-hydroxy derivative represents a significant synthetic challenge. The direct oxidation of the nitrogen atom in a secondary amide to a hydroxylamine is not a commonly employed transformation in organic synthesis due to the relative stability of the amide bond. However, several conceptual strategies can be considered, primarily drawing from enzymatic transformations and indirect chemical methods.

Enzymatic N-hydroxylation, often mediated by cytochrome P450 enzymes, is a known biological process for the metabolism of various nitrogen-containing compounds, including primary and secondary amines. organic-chemistry.org While specific enzymatic systems for the N-hydroxylation of N-benzylbenzamides have not been extensively documented, this approach remains a potential avenue for biocatalytic synthesis. The mechanism of such enzymatic N-hydroxylation is complex, and its application in a synthetic context would require the identification and engineering of suitable enzymes.

Indirect chemical approaches offer a more plausible route. One such strategy involves the synthesis of an O-protected N-benzylhydroxylamine, which can then be acylated with 2-chlorobenzoyl chloride. Subsequent deprotection would yield the desired this compound. For instance, O-benzylhydroxylamine can be coupled with 2-chlorobenzoyl chloride, followed by hydrogenolytic removal of the O-benzyl group to afford the final product. nih.gov This multi-step sequence, while not a true "late-stage" hydroxylation of the amide itself, represents a practical method for introducing the N-hydroxy group.

Another potential, though less explored, method involves the oxidation of a trimethylsilylated secondary amide. Trimethylsilylation of the amide nitrogen can activate it towards oxidation by reagents like molybdenum oxide diperoxide complexes, which have been shown to produce hydroxamic acids, albeit with moderate yields in some cases. wikipedia.org

The challenges associated with direct N-hydroxylation of secondary amides are significant, and the development of efficient and selective methods for this transformation remains an active area of research.

Synthesis of this compound Analogues

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies and for fine-tuning the compound's properties. Derivatization can be targeted at three key positions: the N-hydroxy group, the benzyl moiety, and the chlorophenyl ring.

The N-hydroxy group of the hydroxamic acid moiety is a versatile handle for chemical modification. Common transformations include O-acylation, O-alkylation, and O-silylation.

O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form O-acyl hydroxamates. luxembourg-bio.com This modification can be used to introduce a variety of functional groups and can also serve as a prodrug strategy.

O-Alkylation: Alkylation of the N-hydroxy group can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is critical to control the regioselectivity between N- and O-alkylation. researchgate.net O-alkylation can enhance the lipophilicity and metabolic stability of the parent compound.

O-Silylation: Silyl ethers can be formed by reacting the hydroxamic acid with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl). nih.gov O-silylation is often employed as a protecting group strategy during multi-step syntheses due to the ease of introduction and removal of the silyl group under mild conditions. nih.gov

| Modification | Reagents and Conditions | Product Type | Reference |

| O-Acylation | Acyl chloride, Base | O-Acyl hydroxamate | luxembourg-bio.com |

| O-Alkylation | Alkyl halide, Base | O-Alkyl hydroxamate | researchgate.net |

| O-Silylation | TBDMSCl, Base | O-Silyl hydroxamate | nih.gov |

The benzyl ring offers opportunities for regioselective functionalization through various aromatic substitution reactions.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as bromination can be employed. The regioselectivity will be governed by the directing effect of the methylene-amide substituent. For instance, bromination using N-bromosuccinimide (NBS) can lead to the introduction of a bromine atom, likely at the para position due to steric hindrance at the ortho positions. organic-chemistry.orgnih.gov

Directed Ortho-Lithiation: The amide functionality can act as a directing group for ortho-lithiation. Treatment of N-benzylbenzamides with a strong base like n-butyllithium can lead to deprotonation at the ortho position of the benzyl ring, allowing for the introduction of various electrophiles at this position. nih.govresearchgate.net This method provides a powerful tool for the synthesis of ortho-substituted analogues.

The 2-chlorophenyl ring can be modified through both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The chlorine atom and the N-benzylamido group will direct incoming electrophiles. The chlorine atom is an ortho, para-director, while the amide group is also an ortho, para-director. Therefore, electrophilic substitution, such as nitration or sulfonation, is expected to occur at the positions ortho and para to the activating amide group, with the chlorine atom also influencing the regioselectivity. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be displaced by various nucleophiles under certain conditions. The Ullmann condensation, a copper-catalyzed reaction, allows for the coupling of aryl halides with alcohols, amines, or thiols. wikipedia.orgsynarchive.com This reaction could be used to replace the chlorine atom with other functional groups, although it often requires high temperatures. The reactivity of the 2-chlorobenzamide (B146235) moiety towards nucleophilic aromatic substitution can be enhanced by the presence of strongly electron-withdrawing groups on the ring. libretexts.org

| Ring | Reaction Type | Potential Reagents | Expected Outcome | Reference |

| Benzyl | Electrophilic Bromination | NBS | para-Bromination | organic-chemistry.orgnih.gov |

| Benzyl | Directed Ortho-Lithiation | n-BuLi, Electrophile | ortho-Substitution | nih.govresearchgate.net |

| Chlorophenyl | Electrophilic Nitration | HNO₃, H₂SO₄ | Substitution at positions activated by the amide and chloro groups | masterorganicchemistry.com |

| Chlorophenyl | Ullmann Condensation | Nucleophile, Cu catalyst | Substitution of the chlorine atom | wikipedia.orgsynarchive.com |

Yield Optimization and Reaction Efficiency Analysis

The most common route to hydroxamic acids involves the coupling of a carboxylic acid (or its activated derivative) with a hydroxylamine. A comparative analysis of different coupling reagents is crucial for optimizing the yield of the amide-forming step. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and newer generation reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are frequently employed. nih.gov The choice of reagent can significantly impact the reaction time, yield, and the extent of side reactions. For instance, HATU has been shown to be more efficient than HBTU or BOP reagent in certain cases. nih.gov

The addition of a catalytic amount of potassium cyanide (KCN) has been reported to improve the yield of hydroxamic acid formation from ester precursors. nih.gov Furthermore, the use of continuous flow reactors has been explored for the synthesis of hydroxamic acids, offering potential advantages in terms of reaction control, safety, and scalability. Optimization of parameters such as flow rate, reactor volume, and temperature can lead to increased reaction rates and higher product purity.

A systematic study of different coupling agents and their impact on the yield of a model hydroxamic acid synthesis is presented in the table below.

| Coupling Reagent | Additive | Solvent | Typical Yield Range (%) | Reference |

| DCC | - | Dichloromethane | 60-80 | nih.gov |

| EDC | HOBt | DMF | 70-90 | nih.gov |

| HATU | DIPEA | DMF | 85-95 | nih.gov |

| HBTU | DIPEA | DMF | 80-90 | nih.gov |

| PyBOP | DIPEA | DMF | 75-85 | nih.gov |

Yields are generalized from literature on analogous hydroxamic acid syntheses and may vary for the specific target molecule.

Unable to Generate Article: Spectroscopic Data for this compound Not Found

Following a comprehensive search of publicly available scientific literature and chemical databases, the specific spectroscopic data required to generate the requested article on "this compound" could not be located. While the compound, identified by CAS Number 85407-73-4, is listed in chemical inventories, detailed experimental characterization data such as high-resolution ¹H NMR, ¹³C NMR, 2D NMR, and mass spectrometry analyses are not present in the accessible resources.

The user's request specified a detailed article structured around advanced structural elucidation, including data tables and in-depth research findings for each spectroscopic technique. Generating scientifically accurate content for the following mandated sections is not possible without the primary research data:

Advanced Structural Elucidation and Spectroscopic Characterization of N Benzyl 2 Chloro N Hydroxybenzamide

Mass Spectrometry Techniques

Fragmentation Pattern Analysis for Structural Confirmation

Searches for this specific compound did not yield any publications containing the necessary spectra, chemical shifts, coupling constants, correlation data, exact mass measurements, or fragmentation patterns. While information is available for structurally similar compounds such as N-Benzyl-2-hydroxybenzamide and N-Benzyl-2-chloro-benzamide, using this data would not adhere to the strict instruction to focus solely on N-Benzyl-2-chloro-N-hydroxybenzamide and would be scientifically inaccurate.

Without access to peer-reviewed studies or spectral databases that have characterized this specific molecule, creating the requested article with the required level of detail and accuracy is not feasible. Any attempt to do so would involve speculation or fabrication of data, which would violate the core requirement for a scientifically sound and factual article. Therefore, the article cannot be generated at this time.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published experimental data for the compound This compound corresponding to the requested spectroscopic and crystallographic analyses.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and in-depth analysis for the following sections as requested:

X-ray Crystallography and Solid-State Structural Analysis

Characterization of Intermolecular Hydrogen Bonding Networks and Crystal Packing

To generate the requested content would require fabricating information, which would be scientifically unsound. While data exists for structurally related compounds, such as N-Benzyl-2-hydroxybenzamide or N-Benzyl-2-chlorobenzamide, these molecules have different functional groups that would fundamentally alter their spectroscopic signatures and crystal structures. Adhering to the strict instruction to focus solely on this compound prevents the use of data from these analogs.

Should peer-reviewed studies detailing the synthesis and structural elucidation of this compound be published in the future, this article can be generated.

Polymorphism and Co-crystallization Studies

No research data is currently available for the polymorphism and co-crystallization of this compound.

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Chloro N Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These methods allow for the elucidation of fundamental properties that govern the compound's reactivity and physical characteristics.

The electronic structure of N-Benzyl-2-chloro-N-hydroxybenzamide is central to its chemical identity. Quantum chemical calculations can map the distribution of electrons within the molecule, highlighting regions of high and low electron density. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxamic acid moiety and the phenyl rings, while the LUMO may be distributed over the benzamide (B126) backbone, influenced by the electron-withdrawing chloro group.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are illustrative and would require specific calculations (e.g., using Density Functional Theory, DFT) for accurate determination.

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comnih.govrsc.org These predictions are based on calculating the magnetic shielding of each nucleus within the molecule's electronic environment. By comparing calculated shifts with experimental data, the molecular structure can be confirmed. For instance, the protons of the benzyl (B1604629) group and the aromatic rings would exhibit characteristic chemical shifts influenced by their local electronic environments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| N-OH | 9.5 - 10.5 |

| Aromatic-H | 7.2 - 7.8 |

| Benzyl-CH₂ | 4.8 - 5.2 |

Note: Values are hypothetical and depend on the computational method and solvent model used.

Infrared (IR) Frequencies: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. nih.govnist.gov For this compound, key predicted vibrational frequencies would include the C=O stretch of the amide, the O-H stretch of the hydroxyl group, and various C-H and C=C stretching modes of the aromatic rings.

Table 3: Predicted IR Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400 - 3600 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch | 1650 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

Note: These are generalized ranges and would be refined by specific computational analysis.

The three-dimensional structure of this compound is not static; it can exist in various conformations due to the rotation around its single bonds. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. scielo.brcolostate.edu This is achieved by mapping the potential energy surface of the molecule as a function of specific dihedral angles. The results of such an analysis would reveal the preferred orientations of the benzyl and 2-chlorobenzoyl groups relative to each other, which can significantly impact the molecule's biological activity and physical properties.

Molecular Dynamics Simulations

While quantum chemical calculations often focus on static molecular properties, molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. For this compound, an MD simulation would illustrate how the molecule flexes, bends, and rotates at a given temperature. nih.govresearchgate.net This provides a more realistic picture of its conformational flexibility than static conformational analysis. The simulation can reveal the timescales of conformational changes and the relative populations of different conformational states.

Reaction Mechanism Studies

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions. For the synthesis of this compound, these methods can offer insights into the most plausible reaction pathways, the structures of high-energy transition states, and the relative energies of intermediates, thereby complementing experimental findings.

Computational Modeling of Proposed Synthetic Pathways and Transition States

As of the latest available research, specific computational studies detailing the synthetic pathways and transition states for the formation of this compound are not extensively documented in publicly accessible literature. However, the general synthesis would likely involve the acylation of N-benzylhydroxylamine with 2-chlorobenzoyl chloride.

Computational modeling of this pathway would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction. The process would involve:

Geometry Optimization: Calculating the lowest energy conformations of the reactants (N-benzylhydroxylamine and 2-chlorobenzoyl chloride), products (this compound and HCl), and any proposed intermediates.

Transition State Searching: Identifying the saddle point on the potential energy surface that connects the reactants to the products. This is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are commonly used for this purpose.

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For the acylation of N-benzylhydroxylamine, a proposed transition state would involve the nucleophilic attack of the hydroxylamino nitrogen on the carbonyl carbon of the 2-chlorobenzoyl chloride. The computational model would detail the bond-forming and bond-breaking processes occurring at this stage, providing precise bond lengths and angles.

Energetic Profiling of Reaction Intermediates

An energetic profile of the reaction provides a quantitative description of the energy changes that occur as the reaction progresses. This profile is constructed by calculating the relative energies of all species involved in the reaction, including reactants, intermediates, transition states, and products.

For the synthesis of this compound, a hypothetical reaction energy profile could be constructed. The key energetic parameters that would be determined from such a profile include:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. This value is crucial as it determines the rate of the reaction. A lower activation energy implies a faster reaction.

While specific data for this compound is not available, the table below provides a hypothetical representation of the kind of data that would be generated from such a computational study.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -20.1 |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

Prediction of Binding Modes with Putative Biological Targets

While specific molecular docking studies for this compound are not widely reported, studies on structurally similar N-benzyl benzamide derivatives have been conducted to explore their potential as inhibitors of various enzymes. nih.gov For example, N-benzyl benzamide derivatives have been investigated as melanogenesis inhibitors. nih.gov In such studies, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

The process of molecular docking would involve:

Ligand Preparation: The 3D structure of this compound would be generated and its energy minimized.

Receptor Preparation: The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to systematically search for the best binding poses of the ligand within the protein's active site. The program scores these poses based on a scoring function that estimates the binding affinity.

The results of a docking study would predict the specific interactions between this compound and the amino acid residues in the active site of a putative target protein. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the hydroxybenzamide moiety could act as a hydrogen bond donor and acceptor, while the benzyl and chloro-substituted phenyl rings could engage in hydrophobic and pi-stacking interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational method used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of compounds including this compound, a QSAR study would involve the following steps:

Data Set: A collection of molecules with known biological activities (e.g., IC50 values) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A study on N-benzyl benzamide derivatives as melanogenesis inhibitors successfully developed a 3D pharmacophore model and a QSAR model. nih.gov The statistical parameters for their model indicated good predictive ability, with a squared correlation coefficient (R²) of 0.913 for the external test set. nih.gov Another 2D-QSAR study on hydroxamic acid derivatives bearing a benzimidazole (B57391) scaffold as histone deacetylase inhibitors also yielded a robust model with an R² of 0.905.

The table below illustrates the types of molecular descriptors that might be used in a QSAR study of this compound and its analogs, along with their potential influence on biological activity.

| Descriptor | Type | Potential Influence on Activity |

| LogP (Octanol-water partition coefficient) | Hydrophobic | Influences cell membrane permeability and binding to hydrophobic pockets in the target protein. |

| Molecular Weight (MW) | Steric | Affects the overall size and fit of the molecule within the binding site. |

| Dipole Moment | Electronic | Relates to the polarity of the molecule and its ability to engage in electrostatic interactions. |

| HOMO/LUMO Energies | Electronic | The energies of the highest occupied and lowest unoccupied molecular orbitals can be related to the molecule's reactivity. |

| Number of Hydrogen Bond Donors/Acceptors | Topological | Directly impacts the potential for forming hydrogen bonds with the target protein. |

This table provides examples of descriptors and their general significance in QSAR studies.

Such QSAR models, once validated, can be used to predict the biological activity of new, untested compounds, thereby guiding the design and synthesis of more potent analogs.

Biochemical Target Identification and Mechanistic Studies of N Benzyl 2 Chloro N Hydroxybenzamide

Enzyme Inhibition Assays Focused on Hydroxamic Acid-Sensitive Enzymes

The presence of the hydroxamic acid functional group (-CONHOH) in N-Benzyl-2-chloro-N-hydroxybenzamide strongly suggests its potential as an inhibitor of metalloenzymes. This functional group is a key structural feature in many approved and investigational drugs, primarily due to its ability to chelate metal ions, particularly zinc, within the active sites of these enzymes.

Evaluation of Histone Deacetylase (HDAC) Inhibition Profiles

Hydroxamic acids are a prominent class of histone deacetylase (HDAC) inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of histones. The zinc ion in the active site of HDACs is essential for their catalytic activity, and hydroxamic acids are known to bind to this ion, thereby inhibiting the enzyme.

Table 1: Hypothetical Histone Deacetylase (HDAC) Inhibition Profile for this compound (Note: This table is for illustrative purposes only, as specific experimental data is not currently available.)

| HDAC Isoform | IC50 (nM) |

| HDAC1 | Data not available |

| HDAC2 | Data not available |

| HDAC3 | Data not available |

| HDAC6 | Data not available |

| HDAC8 | Data not available |

Investigation of Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. The hydroxamic acid moiety is a classic zinc-binding group utilized in the design of broad-spectrum and selective MMP inhibitors.

An investigation into the MMP inhibition profile of this compound would assess its activity against a panel of MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13). The goal would be to ascertain its inhibitory potency and selectivity, which are crucial for developing targeted therapies with minimal side effects. The specific substitutions on the core structure would influence its binding affinity and selectivity for different MMPs.

Table 2: Hypothetical Matrix Metalloproteinase (MMP) Inhibition Profile for this compound (Note: This table is for illustrative purposes only, as specific experimental data is not currently available.)

| MMP Isoform | IC50 (nM) |

| MMP-1 (Collagenase-1) | Data not available |

| MMP-2 (Gelatinase-A) | Data not available |

| MMP-9 (Gelatinase-B) | Data not available |

| MMP-13 (Collagenase-3) | Data not available |

Assessment of Other Metalloprotease Interactions

Beyond HDACs and MMPs, the hydroxamic acid group can interact with other zinc-containing metalloproteases. Therefore, a thorough characterization of this compound would include screening against other relevant enzymes such as adamalysins (ADAMs) and ADAMs with thrombospondin motifs (ADAMTSs), which are also implicated in a range of physiological and pathological processes.

Metal Chelation Studies and Their Biological Implications

The ability of this compound to chelate metal ions is fundamental to its predicted biological activity. Understanding its coordination chemistry with essential metal ions is crucial for elucidating its mechanism of action and potential off-target effects.

Characterization of Coordination Chemistry with Essential Metal Ions

Detailed studies would be required to characterize the coordination complexes formed between this compound and biologically relevant metal ions such as zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺). Techniques like UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography could provide insights into the stoichiometry, stability, and structure of these metal complexes. The chloro and benzyl (B1604629) substituents would likely influence the electronic properties and steric environment of the hydroxamic acid, thereby modulating its chelation properties.

Modulation of Two-Component Regulatory Systems (TCS) in Bacterial Models

No research data is available describing the effects of this compound on bacterial two-component regulatory systems.

Investigation of Immunomodulatory Effects, including Interleukin-12p40 Production

There is no available information on the immunomodulatory properties of this compound, including its effect on the production of Interleukin-12p40.

Exploration of Protein Kinase Inhibition Profiles (e.g., Epidermal Growth Factor Receptor Protein Tyrosine Kinase (EGFR PTK))

Specific inhibitory activity of this compound against Epidermal Growth Factor Receptor Protein Tyrosine Kinase (EGFR PTK) or other protein kinases has not been reported in the available literature.

Assessment of Poly (ADP-ribose) Glycohydrolase (PARG) Inhibition

The inhibitory potential of this compound against Poly (ADP-ribose) Glycohydrolase (PARG) has not been documented.

Mechanistic Elucidation of Biological Activities in in vitro Cell Line Models

Antiproliferative Activity and Cell Cycle Perturbations

There are no specific studies detailing the antiproliferative effects or cell cycle perturbations induced by this compound in any cell line models.

Apoptosis Induction and Related Biochemical Pathways

The mechanism of apoptosis induction and the related biochemical pathways for this compound have not been elucidated in published research.

Biological Efficacy Studies in Model Organisms

Scientific investigation into the biological activities of specific chemical compounds is fundamental to discovering new therapeutic agents. The following sections detail the current state of research regarding the biological efficacy of this compound in several key areas of study.

A thorough review of available scientific literature reveals a lack of studies focused on the anthelmintic properties of this compound. Consequently, there is no published data to report on its efficacy or mechanism of action against helminth parasites. Research in this area would be necessary to determine any potential activity.

There is currently no available scientific literature or research data regarding the assessment of molluscicidal activity for this compound. As such, its potential as a molluscicide remains uninvestigated, and no findings on its efficacy against mollusks can be presented.

Investigations into the direct antimicrobial and antifungal properties of this compound have not been reported in the available scientific literature. While research has been conducted on structurally related benzamide (B126) derivatives, which have shown varying degrees of antimicrobial and antifungal activity, no specific data exists for this compound itself. nanobioletters.commdpi.com Therefore, its mechanisms of action against bacteria and fungi, and its spectrum of activity, are yet to be determined.

Future Perspectives and Advanced Research Directions for N Benzyl 2 Chloro N Hydroxybenzamide Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Efficacy and Selectivity

A foundational step in advancing N-Benzyl-2-chloro-N-hydroxybenzamide analogues is the systematic exploration of their structure-activity relationships (SAR). The goal of these studies is to delineate how specific structural modifications influence biological activity, with a focus on maximizing potency against the intended target while minimizing off-target effects to improve selectivity. The core scaffold can be dissected into three primary regions for derivatization: the 2-chlorobenzoyl ring, the N-benzyl group, and the N-hydroxyamide linker.

Future SAR campaigns will likely involve the synthesis and evaluation of a matrix of analogues where substitutions are systematically varied. For instance, the position and nature of the halogen on the benzoyl ring could be altered. Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with small lipophilic groups like a methyl group could significantly impact binding affinity and metabolic stability. acs.org Studies on other benzamides have shown that such modifications can modulate activity against targets like Mycobacterium tuberculosis. acs.org

Similarly, the N-benzyl moiety offers a rich canvas for modification. Introducing various substituents (e.g., methoxy, nitro, amino groups) at the ortho, meta, or para positions of the benzyl (B1604629) ring can probe the steric and electronic requirements of the target's binding pocket. Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) could introduce new hydrogen bonding opportunities or improve physicochemical properties. Research on other N-hydroxybenzamide derivatives has demonstrated that such modifications can be critical for achieving potent inhibition of enzymes like histone deacetylases (HDACs). nih.gov

The N-hydroxyamide linker itself, while crucial for the characteristic activity of hydroxamic acids (such as zinc chelation in metalloenzymes), could also be explored. Although generally considered a stable and essential component, subtle modifications to the linker region, such as the introduction of alkyl groups, could influence conformational preferences and thereby affect target engagement.

| Molecular Region | Proposed Modifications | Potential Impact on Bioactivity |

|---|---|---|

| 2-Chlorobenzoyl Ring | - Vary halogen type (F, Br, I) and position

| - Modulate binding affinity and selectivity

|

| N-Benzyl Group | - Substitution on the phenyl ring (ortho, meta, para)

| - Probe steric and electronic requirements of the binding site

|

| N-Hydroxyamide Linker | - Introduce small alkyl groups on adjacent atoms

| - Influence conformational rigidity

|

Rational Design of Prodrug Strategies for Improved Pharmacokinetics

While the N-hydroxyamide (hydroxamic acid) functional group is often essential for the biological activity of this compound class, it is also associated with certain pharmacokinetic liabilities. These can include poor metabolic stability, low oral bioavailability, and potential for glucuronidation, leading to rapid clearance from the body. Rational prodrug design offers a powerful strategy to overcome these limitations by temporarily masking the problematic hydroxamic acid moiety. ump.edu.pl

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. nih.gov For this compound analogues, the hydroxyl group of the hydroxamic acid is the logical site for prodrug modification. Future research could focus on creating ester or ether linkages that are stable in the gastrointestinal tract but are readily cleaved by enzymes in the bloodstream or target tissues.

Common prodrug strategies that could be applied include:

N-Acyloxyalkylation: Attaching an acyloxyalkyl group to the hydroxyl moiety can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. These derivatives are designed to be hydrolyzed by esterases in vivo to release the active N-hydroxybenzamide. nih.gov

N-(Phosphoryloxy)alkylation: The addition of a phosphate (B84403) group can dramatically increase water solubility, making the compound suitable for intravenous formulation. These prodrugs are typically cleaved by alkaline phosphatases to regenerate the parent drug. nih.gov

Carbonates and Carbamates: Masking the hydroxyl group as a carbonate or carbamate (B1207046) can improve stability and modify pharmacokinetic profiles.

The successful implementation of a prodrug strategy requires a delicate balance: the prodrug must be stable enough to reach its intended destination but labile enough to be efficiently converted to the active form.

| Prodrug Approach | Promoieties | Activation Mechanism | Primary Goal |

|---|---|---|---|

| N-Acyloxyalkylation | -O-CH2-O-CO-R | Esterase-mediated hydrolysis | Improve oral bioavailability |

| N-(Phosphoryloxy)alkylation | -O-CH2-O-PO(OH)2 | Phosphatase-mediated hydrolysis | Increase aqueous solubility |

| N-Carbonates/Carbamates | -O-CO-OR / -O-CO-NR2 | Enzymatic hydrolysis | Enhance metabolic stability |

Integration into Multi-Target Ligand Design and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by polypharmacology—the concept that drugs acting on multiple targets can offer superior efficacy, particularly for complex multifactorial diseases like cancer or neurodegenerative disorders. nih.gov The this compound scaffold is well-suited for development into multi-target ligands.

Future research could intentionally design analogues that modulate two or more distinct but disease-relevant biological targets. This can be achieved by integrating pharmacophoric features of known ligands for different targets into a single molecular entity. For example, within the field of oncology, many N-hydroxybenzamide derivatives are known inhibitors of histone deacetylases (HDACs). nih.govnih.gov An advanced analogue could be designed to not only inhibit HDACs but also a protein kinase involved in a key cancer signaling pathway. This could involve modifying the N-benzyl portion of the molecule to mimic a known kinase inhibitor, while retaining the N-hydroxybenzamide group for HDAC inhibition.

Computational methods, such as generative deep learning models, are becoming instrumental in the automated design of multi-target ligands. nih.gov These approaches can learn the key features of ligands for different targets and propose novel structures that fuse these elements. nih.gov Applying such in silico tools to the this compound scaffold could accelerate the discovery of potent and selective multi-target agents.

Development of this compound as a Chemical Probe for Novel Biological Target Identification

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for optimizing its therapeutic properties. Analogues of this compound could be developed into chemical probes to facilitate this process. A chemical probe is a small-molecule tool used to study and manipulate a biological system, often by engaging a specific protein target. youtube.com

The development process would involve synthesizing a derivative that retains the core biological activity but incorporates a "handle" for detection or capture. This could be:

An Affinity Tag: A biotin (B1667282) or alkyne group could be appended to a non-critical position of the molecule (e.g., on the benzyl ring). This allows for the "pull-down" of the protein target from a cell lysate using streptavidin beads or click chemistry, respectively, followed by identification via mass spectrometry.

A Photo-affinity Label: A group like a diazirine can be incorporated, which upon UV irradiation forms a highly reactive carbene that covalently crosslinks the probe to its binding partner, enabling subsequent identification.

By using such a probe in chemoproteomic experiments, researchers can identify the direct binding partners of the this compound scaffold within the complex environment of the cell. This unbiased approach could uncover entirely new biological targets and mechanisms of action, potentially revealing unexpected therapeutic opportunities. researchgate.net

| Step | Description | Key Consideration |

|---|---|---|

| 1. SAR Analysis | Identify a position on the molecule where modifications do not diminish biological activity. | Ensure the attachment point for the tag is sterically tolerated by the target. |

| 2. Synthesis | Synthesize analogues with an inert linker and a reactive handle (e.g., alkyne, diazirine). | The linker should be long enough to avoid interfering with target binding. |

| 3. Validation | Confirm that the synthesized probe retains its biological activity and engages the intended target. | The probe should have similar potency to the parent compound. |

| 4. Proteomic Screening | Use the probe in cell lysates or live cells to label and isolate binding partners. | Include control experiments with an inactive analogue to identify specific binders. |

| 5. Target Identification | Analyze isolated proteins by mass spectrometry to identify specific targets. | Bioinformatic analysis is required to prioritize and validate candidate proteins. |

Exploration of Uncharted Therapeutic Areas Based on Evolving Mechanistic Insights

The broad biological activities associated with the benzamide (B126) and hydroxamic acid chemotypes suggest that analogues of this compound may have therapeutic potential beyond their initially hypothesized applications. Future research should involve broad-based phenotypic screening to uncover novel activities.

For instance, substituted benzamides and salicylamides (2-hydroxybenzamides) have been investigated for a wide range of effects, including antiviral activity against human adenovirus and antitubercular properties. acs.orgnih.gov Therefore, a library of this compound analogues could be screened against a diverse panel of viruses, bacteria, and fungi to identify potential anti-infective agents.

Furthermore, the role of metalloenzymes, the canonical targets of hydroxamic acids, extends to numerous disease areas. Beyond the well-established HDACs in cancer, other zinc-containing enzymes are implicated in inflammatory diseases, cardiovascular conditions, and neurological disorders. As our understanding of the molecular drivers of these diseases evolves, new targets for this class of compounds may emerge. Unbiased screening and target identification efforts, as described in the previous section, will be instrumental in revealing these uncharted therapeutic possibilities and providing the mechanistic rationale for pursuing them.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.